cerium(III)acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

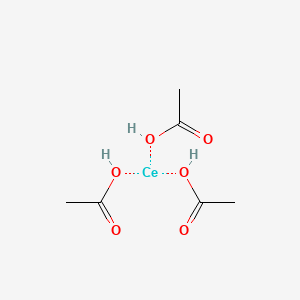

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H12CeO6 |

|---|---|

Molecular Weight |

320.27 g/mol |

IUPAC Name |

acetic acid;cerium |

InChI |

InChI=1S/3C2H4O2.Ce/c3*1-2(3)4;/h3*1H3,(H,3,4); |

InChI Key |

HRXZUGNDGULQSA-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)O.CC(=O)O.CC(=O)O.[Ce] |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Chemical Properties of Cerium(III) Acetate Hydrate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core chemical properties of cerium(III) acetate (B1210297) hydrate (B1144303) (Ce(CH₃COO)₃·xH₂O). The information is curated for professionals in research and development who utilize cerium compounds in their work, including applications in catalysis, materials science, and pharmaceutical development. This guide presents quantitative data in structured tables, details common experimental protocols for characterization, and visualizes key processes to ensure clarity and practical applicability.

Physicochemical Properties

Cerium(III) acetate hydrate is a white crystalline powder that serves as a water-soluble source of cerium. It is a key precursor in the synthesis of cerium oxide (ceria, CeO₂) nanoparticles and functional coatings.[1] The degree of hydration can vary, though it is frequently encountered as a sesquihydrate (x=1.5).

Quantitative Data Summary

The fundamental physicochemical properties of cerium(III) acetate hydrate are summarized below. Data for the anhydrous form is provided for comparison where available.

| Property | Value | Notes |

| Molecular Formula | Ce(CH₃COO)₃·xH₂O | Typically x = 1.5 (sesquihydrate)[2] |

| Molecular Weight | 317.26 g/mol (anhydrous)[3] | For the 1.5 hydrate, the approximate molecular weight is 344.28 g/mol . |

| Appearance | White powder or colorless crystals[4] | |

| Density | 2.11 g/cm³ (anhydrous)[2] | |

| Melting Point | Decomposes above 308 °C[4] | The compound dehydrates and decomposes before melting.[3] |

| Solubility (in water) | 260 g/L at 20 °C[2] | Also reported as 26.5 g/100 cm³ at 15 °C and 16.2 g/100 cm³ at 75 °C.[5] |

| Solubility (other) | Soluble in ethanol (B145695) (anhydrous form), pyridine. Insoluble in acetone.[3] | The hydrate form is reported to be insoluble in ethanol.[3] |

Thermal Behavior and Decomposition

The thermal decomposition of cerium(III) acetate hydrate is a multi-stage process that is highly dependent on the surrounding atmosphere (e.g., inert or oxidative). Under an inert atmosphere (like helium or argon), the decomposition proceeds through several distinct steps, ultimately yielding cerium(IV) oxide.

Key Thermal Transitions

The following table outlines the critical temperature-dependent events observed during the thermal analysis of cerium(III) acetate sesquihydrate.

| Temperature (°C) | Event | Description |

| ~133 °C | Dehydration | Loss of water molecules to form amorphous anhydrous cerium(III) acetate.[3] |

| ~212 °C | Crystallization | The amorphous anhydrous form undergoes an exothermic transition to a crystalline phase.[3] |

| ~286 °C | Phase Transition | The crystalline anhydrous acetate transforms into another crystalline phase.[3] |

| >300 °C | Decomposition | A multi-step decomposition begins, involving several intermediate species.[3] |

| 300 - 700 °C | Intermediate Formation | Sequential formation of intermediates such as Ce₂O(CH₃COO)₄, Ce₂O₂(CH₃COO)₂, and Ce₂O₂CO₃.[5] |

| >700 °C | Final Product | Formation of the final product, cerium(IV) oxide (CeO₂).[5] |

Thermal Decomposition Pathway (Inert Atmosphere)

The sequence of chemical transformations from cerium(III) acetate hydrate to cerium(IV) oxide in an inert atmosphere is a critical process for the synthesis of ceria nanoparticles. The pathway involves dehydration, crystallization, and a series of decomposition steps where the cerium(III) is ultimately oxidized to cerium(IV).

Caption: Thermal decomposition pathway of Ce(CH₃COO)₃·1.5H₂O in an inert atmosphere.

Experimental Protocols for Characterization

The analysis of cerium(III) acetate hydrate relies on standard thermoanalytical and structural characterization techniques. Below are generalized methodologies for these key experiments.

Thermogravimetric Analysis (TGA)

Objective: To determine the water content (degree of hydration) and analyze the thermal stability and decomposition profile of the compound.

Methodology:

-

Instrument Calibration: Ensure the TGA instrument's balance and temperature sensors are calibrated according to the manufacturer's guidelines.

-

Sample Preparation: Accurately weigh 5-10 mg of the cerium(III) acetate hydrate sample into a clean, tared TGA crucible (typically alumina (B75360) or platinum). Ensure the sample forms a thin, even layer at the bottom of the crucible to promote uniform heating.

-

Atmosphere and Flow Rate: Set the purge gas to an inert atmosphere (e.g., Nitrogen or Argon) with a consistent flow rate, typically between 20-50 mL/min, to remove evolved gases.

-

Heating Program:

-

Equilibrate the sample at a starting temperature (e.g., 30 °C) for 5-10 minutes.

-

Increase the temperature at a linear heating rate, commonly 10 °C/min, up to a final temperature of approximately 900-1000 °C to ensure complete decomposition.

-

-

Data Analysis: Record the sample mass as a function of temperature. The resulting TGA curve will show distinct mass loss steps. Calculate the percentage mass loss for each step to quantify water loss and subsequent decomposition events. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum mass loss rate for each step.

Differential Scanning Calorimetry (DSC)

Objective: To identify phase transitions, such as crystallization and melting, and to measure the enthalpy changes associated with these events.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., indium, zinc).

-

Sample Preparation: Weigh 2-5 mg of the cerium(III) acetate hydrate sample into a clean aluminum DSC pan. Crimp the pan with a lid to encapsulate the sample. Prepare an identical empty, sealed pan to serve as the reference.

-

Atmosphere: Maintain an inert atmosphere (e.g., Nitrogen) with a purge gas flow rate of around 50 mL/min.

-

Heating Program:

-

Equilibrate the sample and reference at a low temperature (e.g., 25 °C).

-

Heat the sample at a controlled linear rate, typically 10 °C/min, through the temperature range of interest (e.g., up to 400 °C to observe dehydration and crystallization).

-

-

Data Analysis: Plot the differential heat flow between the sample and reference as a function of temperature. Endothermic events (like dehydration) and exothermic events (like crystallization) will appear as peaks. The onset temperature and peak area can be analyzed to determine transition temperatures and enthalpy changes (ΔH).

Powder X-ray Diffraction (PXRD)

Objective: To identify the crystalline phases present in the material at different temperatures and to determine structural properties like lattice parameters.

Methodology:

-

Sample Preparation: Finely grind a small amount of the cerium(III) acetate hydrate into a homogenous powder using an agate mortar and pestle. Mount the powder onto a sample holder, ensuring a flat, level surface.

-

Instrument Setup: Use a diffractometer equipped with a standard X-ray source (e.g., Cu Kα, λ = 1.5406 Å).

-

Data Collection:

-

Scan the sample over a 2θ (two-theta) range, typically from 5° to 70°.

-

Set the step size (e.g., 0.02°) and the dwell time per step (e.g., 1-2 seconds) to ensure good data resolution and signal-to-noise ratio.

-

-

Data Analysis: The resulting diffraction pattern (intensity vs. 2θ) serves as a fingerprint for the crystalline material. Compare the peak positions and relative intensities to standard reference patterns from a database (e.g., the ICDD Powder Diffraction File) to identify the crystalline phase(s). For in-situ thermal studies, a high-temperature stage can be used to collect diffraction patterns as the sample is heated, allowing for the direct observation of phase changes.

Experimental Workflow Visualization

The characterization of cerium(III) acetate hydrate involves a logical sequence of analytical techniques to build a complete profile of its properties.

Caption: Workflow for the comprehensive characterization of cerium(III) acetate hydrate.

Stability and Handling

Cerium(III) acetate hydrate is stable under normal ambient conditions of temperature and pressure.[2] It is not considered reactive under standard laboratory protocols. However, it should be stored in a dry place, away from heat, to prevent premature dehydration.[2] Standard personal protective equipment (PPE), including safety glasses and gloves, should be worn when handling the compound to avoid skin and eye irritation. In case of dust formation, respiratory protection may be necessary.

References

Cerium(III) Acetate (CAS 537-00-8): A Technical Guide for Researchers in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cerium(III) acetate (B1210297), with the CAS number 537-00-8, is a hydrated or anhydrous salt of cerium in its +3 oxidation state.[1][2] While it has applications in various industrial processes such as catalysis and glass polishing, its significance in the biomedical field, particularly for researchers, scientists, and drug development professionals, primarily stems from its role as a crucial precursor in the synthesis of cerium oxide nanoparticles (CeO₂ NPs), also known as nanoceria.[3][4] These nanoparticles have garnered substantial interest due to their unique redox properties, exhibiting potent antioxidant, anti-inflammatory, and antimicrobial activities.[5] This technical guide provides an in-depth overview of cerium(III) acetate, focusing on its physicochemical properties, its application in the synthesis of therapeutic nanoparticles, and the experimental protocols and signaling pathways relevant to its biomedical applications.

Physicochemical Properties of Cerium(III) Acetate

Cerium(III) acetate is commercially available as a white crystalline powder, typically in a hydrated form, most commonly as a sesquihydrate (Ce(CH₃COO)₃ · 1.5H₂O).[3][6] It is soluble in water and mineral acids.[7] The key physical and chemical properties are summarized in the table below.

| Property | Value | References |

| CAS Number | 537-00-8 | |

| Molecular Formula | Ce(C₂H₃O₂)₃ (anhydrous) | |

| Molecular Weight | 317.26 g/mol (anhydrous) | [8] |

| Appearance | White crystalline powder | [6][7] |

| Melting Point | 308 °C (decomposes) | [6] |

| Solubility | Soluble in water | [7] |

| Synonyms | Cerous acetate, Cerium triacetate | [7] |

Biomedical Applications: A Precursor to Cerium Oxide Nanoparticles

The primary relevance of cerium(III) acetate in drug development lies in its use as a starting material for the synthesis of cerium oxide nanoparticles (nanoceria). The therapeutic effects of these nanoparticles are attributed to their ability to scavenge reactive oxygen species (ROS), a key factor in the pathogenesis of numerous diseases. The unique electronic structure of cerium allows it to switch between the +3 and +4 oxidation states, enabling nanoceria to act as a regenerative antioxidant.[3]

Key Therapeutic Areas of Investigation:

-

Wound Healing: Nanoceria has been shown to accelerate wound healing by reducing oxidative stress and inflammation at the wound site.[5][9]

-

Anti-inflammatory Effects: By modulating key inflammatory signaling pathways, nanoceria can mitigate inflammatory responses.

-

Antimicrobial Activity: Cerium oxide nanoparticles have demonstrated efficacy against a range of pathogenic bacteria.

-

Neuroprotection: The antioxidant properties of nanoceria are being explored for the treatment of neurodegenerative diseases where oxidative stress plays a significant role.[10]

-

Cancer Therapy: Interestingly, while nanoceria protects healthy cells from oxidative stress, it can induce oxidative stress in cancer cells, making it a potential candidate for cancer therapy.[11][12]

Experimental Protocols

This section provides detailed methodologies for the synthesis of cerium oxide nanoparticles from cerium(III) acetate and for the evaluation of their biological activities.

Synthesis of Cerium Oxide Nanoparticles from Cerium(III) Acetate

This protocol describes a simple and effective sol-gel process for the synthesis of cerium oxide nanoparticles.

Materials:

-

Cerium(III) acetate hydrate (B1144303) (CAS 537-00-8)

-

Deionized water

-

Ammonium (B1175870) hydroxide (B78521) (NH₄OH) solution (25%)

Procedure:

-

Preparation of Cerium Hydroxide Gel:

-

Dissolve a specific amount of cerium(III) acetate hydrate in deionized water to create a cerium salt solution (e.g., 0.1 M).

-

Slowly add ammonium hydroxide solution dropwise to the cerium salt solution while stirring vigorously.

-

Continue adding ammonium hydroxide until a gelatinous precipitate of cerium hydroxide is formed and the pH of the solution reaches approximately 10.

-

Age the resulting gel for 24 hours at room temperature.

-

-

Washing and Drying:

-

Wash the precipitate repeatedly with deionized water and then with ethanol to remove any unreacted precursors and byproducts. Centrifugation can be used to facilitate the washing process.

-

Dry the washed precipitate in an oven at 80-100°C overnight to obtain a fine powder.

-

-

Calcination:

-

Calcine the dried powder in a muffle furnace at a specific temperature (e.g., 400-600°C) for a defined period (e.g., 2-4 hours). The calcination temperature influences the size and crystallinity of the resulting cerium oxide nanoparticles.[5]

-

Workflow for Nanoparticle Synthesis

Caption: A schematic workflow for the synthesis of cerium oxide nanoparticles.

Antioxidant Activity Assay (DPPH Radical Scavenging)

This protocol measures the ability of the synthesized cerium oxide nanoparticles to scavenge the stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl).

Materials:

-

Cerium oxide nanoparticles

-

DPPH solution (in methanol)

-

Methanol

-

Ascorbic acid (as a positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of cerium oxide nanoparticles in a suitable solvent (e.g., deionized water with sonication for dispersion).

-

Prepare serial dilutions of the nanoparticle suspension to obtain a range of concentrations.

-

In a 96-well plate, add a specific volume of each nanoparticle dilution to the wells.

-

Add a fixed volume of DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance of the solutions at 517 nm using a microplate reader.

-

The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100 where Abs_control is the absorbance of the DPPH solution without nanoparticles and Abs_sample is the absorbance of the DPPH solution with nanoparticles.

Antibacterial Activity Assay (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the cerium oxide nanoparticles against a specific bacterial strain.[13]

Materials:

-

Cerium oxide nanoparticles

-

Bacterial culture (e.g., E. coli, S. aureus)

-

Mueller-Hinton Broth (MHB)

-

96-well microplate

-

Incubator

Procedure:

-

Prepare a stock suspension of cerium oxide nanoparticles in MHB.

-

Perform serial two-fold dilutions of the nanoparticle suspension in MHB in a 96-well plate.

-

Prepare a bacterial inoculum with a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

-

Add the bacterial inoculum to each well containing the nanoparticle dilutions.

-

Include a positive control (bacteria in MHB without nanoparticles) and a negative control (MHB only).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of nanoparticles that completely inhibits visible bacterial growth.

Signaling Pathways Modulated by Cerium Oxide Nanoparticles

The therapeutic effects of cerium oxide nanoparticles are mediated through their interaction with various cellular signaling pathways. Their ability to scavenge ROS is central to their mechanism of action, which in turn affects downstream signaling cascades involved in inflammation, apoptosis, and cell survival.

ROS Scavenging and Anti-inflammatory Signaling

Cerium oxide nanoparticles can attenuate inflammatory responses by inhibiting the activation of key pro-inflammatory transcription factors like NF-κB and by modulating the MAPK signaling pathway.

References

- 1. mds.marshall.edu [mds.marshall.edu]

- 2. Cerium Oxide Nanoparticles Inhibits Oxidative Stress and Nuclear Factor-κB Activation in H9c2 Cardiomyocytes Exposed to Cigarette Smoke Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exposure to Cerium Oxide Nanoparticles Is Associated With Activation of Mitogen-activated Protein Kinases Signaling and Apoptosis in Rat Lungs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antioxidant activity of cerium dioxide nanoparticles and nanorods in scavenging hydroxyl radicals - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Cerium oxide nanoparticles: Synthesis methods and applications in wound healing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cerium oxide nanoparticles induce cytotoxicity in human hepatoma SMMC-7721 cells via oxidative stress and the activation of MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of cerium oxide nanoparticles on sepsis induced mortality and NF-κB signaling in cultured macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. Cerium Oxide Nanoparticles in Neuroprotection and Considerations for Efficacy and Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cerium oxide nanoparticles: potential applications for cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cerium oxide nanoparticles in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cerium Oxide Nanoparticles and Their Efficient Antibacterial Application In Vitro against Gram-Positive and Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of Cerium(III) Acetate from Cerium(III) Carbonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of cerium(III) acetate (B1210297) from cerium(III) carbonate. The document details the chemical reaction, experimental protocols, and quantitative data associated with the synthesis process. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this chemical transformation.

Introduction

Cerium(III) acetate is a valuable cerium compound with applications in various fields, including catalysis, ceramics, and as a precursor for the synthesis of other cerium-containing materials. The synthesis from cerium(III) carbonate offers a straightforward route to obtaining this compound. The reaction involves the acid-base neutralization of cerium(III) carbonate with acetic acid, resulting in the formation of cerium(III) acetate, water, and carbon dioxide gas.

Reaction Scheme

The balanced chemical equation for the synthesis of cerium(III) acetate from cerium(III) carbonate is as follows:

Ce₂(CO₃)₃ + 6 CH₃COOH → 2 Ce(CH₃COO)₃ + 3 H₂O + 3 CO₂↑[1]

This reaction is typically carried out in an aqueous solution.

Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis of cerium(III) acetate from cerium(III) carbonate. Please note that the yield and purity can vary based on the specific experimental conditions and the purity of the starting materials.

| Parameter | Value/Range | Notes |

| Reactants | ||

| Cerium(III) Carbonate (Ce₂(CO₃)₃) | Stoichiometric amount | Purity of the starting material will affect the final product's purity. |

| Acetic Acid (CH₃COOH) | Excess | An excess of acetic acid is used to ensure complete reaction of the carbonate. |

| Reaction Conditions | ||

| Acetic Acid Concentration | 1.5 - 2.5 mol/L | A 50% aqueous solution of acetic acid can also be used.[1] |

| Temperature | 60 - 80 °C | Heating helps to increase the reaction rate. |

| Solid-to-Liquid Ratio | 1.3/1 to 1.7/1 | This refers to the ratio of cerium carbonate to the acetic acid solution.[2] |

| Reaction Time | 10 - 15 minutes (holding time) | The reaction is generally rapid, as evidenced by the cessation of CO₂ evolution. |

| Product Characteristics | ||

| Chemical Formula | Ce(CH₃COO)₃ | Anhydrous |

| Molar Mass | 317.26 g/mol | For the anhydrous form.[1] |

| Appearance | White powder/crystals | [1] |

| Purity | >99% achievable | High purity can be achieved through purification of the starting cerium carbonate. |

| Yield | High | The reaction typically proceeds with a high yield, though specific percentages are not widely reported in standard literature. |

Experimental Protocol

This section provides a detailed, step-by-step procedure for the laboratory-scale synthesis of cerium(III) acetate from cerium(III) carbonate.

4.1. Materials and Equipment

-

Cerium(III) carbonate (Ce₂(CO₃)₃)

-

Glacial acetic acid (CH₃COOH)

-

Deionized water

-

Beaker or round-bottom flask

-

Heating mantle or hot plate with magnetic stirrer

-

Magnetic stir bar

-

Graduated cylinders

-

Buchner funnel and filter paper

-

Vacuum flask

-

Drying oven or desiccator

-

Spatula and weighing balance

4.2. Procedure

-

Preparation of Acetic Acid Solution: Prepare a 2 M solution of acetic acid by carefully diluting glacial acetic acid with deionized water. For example, to make 100 mL of a 2 M solution, add 11.5 mL of glacial acetic acid to approximately 80 mL of deionized water and then dilute to a final volume of 100 mL.

-

Reaction Setup: Place a magnetic stir bar in a beaker or round-bottom flask and add the calculated volume of the 2 M acetic acid solution. Place the vessel on a heating mantle or hot plate with magnetic stirring.

-

Addition of Cerium(III) Carbonate: While stirring, gently heat the acetic acid solution to 60-70°C. Slowly add a stoichiometric amount of cerium(III) carbonate powder to the heated acetic acid solution in small portions. Effervescence (release of CO₂) will be observed. Control the rate of addition to prevent excessive foaming.

-

Reaction Completion: Continue stirring and heating the mixture at 60-80°C for 10-15 minutes after the final addition of cerium(III) carbonate to ensure the reaction goes to completion. The cessation of gas evolution is an indicator that the reaction is complete. The resulting solution should be clear.

-

Crystallization: Concentrate the resulting cerium(III) acetate solution by heating to evaporate some of the water. This will lead to the crystallization of cerium(III) acetate as the solution cools. For a higher purity product, the solution can be filtered while hot to remove any insoluble impurities before crystallization. The crystallization process can be carried out in stages to obtain multiple batches of crystals.[2]

-

Isolation of Crystals: Isolate the cerium(III) acetate crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold deionized water to remove any residual acetic acid.

-

Drying: Dry the collected crystals in a drying oven at a temperature of 90-95°C for 24 hours or in a desiccator over a suitable drying agent until a constant weight is achieved.[2]

Experimental Workflow Diagram

The following diagram illustrates the workflow for the synthesis of cerium(III) acetate from cerium(III) carbonate.

References

An In-depth Technical Guide to the Solubility and Biological Relevance of Cerium(III) Acetate

This technical guide provides a comprehensive overview of the solubility of cerium(III) acetate (B1210297) in water and ethanol (B145695), intended for researchers, scientists, and drug development professionals. It includes quantitative solubility data, detailed experimental protocols for solubility determination, and an exploration of the biological significance of both cerium and acetate ions in relevant signaling pathways.

Solubility of Cerium(III) Acetate

Cerium(III) acetate (Ce(CH₃COO)₃) is a white, crystalline powder.[1] Its solubility is highly dependent on the solvent and the hydration state of the salt. It is generally described as being moderately to readily soluble in water.[2][3][4]

The solubility of cerium(III) acetate hydrate (B1144303) in water shows an inverse relationship with temperature, meaning it becomes less soluble as the temperature increases.

Table 1: Quantitative Solubility of Cerium(III) Acetate in Water

| Temperature (°C) | Solubility (g/L) | Source |

|---|---|---|

| 15 | 265 | [5][6] |

| 20 | ~260 | [7][8] |

| 75 | 162 |[5] |

The solubility of cerium(III) acetate in ethanol is critically dependent on its hydration state. The anhydrous form is soluble in ethanol, whereas the hydrated form is reported to be insoluble.[1] Other sources describe it as slightly soluble in alcohol.[9]

Table 2: Qualitative Solubility of Cerium(III) Acetate in Ethanol

| Form | Solubility in Ethanol | Source |

|---|---|---|

| Anhydrous (Ce(CH₃COO)₃) | Soluble | [1] |

| Hydrate (Ce(CH₃COO)₃·xH₂O) | Insoluble / Slightly Soluble |[1][9] |

Experimental Protocol: Determining Aqueous Solubility

A standard method for determining the solubility of an inorganic salt like cerium(III) acetate as a function of temperature involves preparing a saturated solution and quantifying the dissolved solid. The following protocol combines gravimetric and saturation temperature techniques.[10][11]

-

Preparation of Saturated Solution: Add an excess amount of cerium(III) acetate to a known volume of deionized water in a jacketed beaker connected to a temperature-controlled water bath.

-

Equilibration: Stir the suspension at a constant, high temperature (e.g., 80°C) for a sufficient period to ensure the solution is fully saturated.

-

Sample Collection at Temperature: Cease stirring and allow the excess solid to settle. Using a pre-heated pipette with a filter tip, withdraw a known volume of the clear supernatant.

-

Gravimetric Analysis: Transfer the collected aliquot to a pre-weighed, dry evaporating dish. Carefully evaporate the solvent in a drying oven set to a temperature that avoids decomposition of the salt (e.g., 110°C).

-

Quantification: Once the solvent is fully evaporated and the dish has returned to room temperature in a desiccator, weigh the dish containing the dry cerium(III) acetate residue. The difference between this mass and the initial mass of the dish gives the mass of the dissolved salt.

-

Calculation: Calculate the solubility in g/L using the mass of the residue and the volume of the aliquot taken.

-

Temperature Variation: Repeat steps 2-6 at progressively lower temperatures (e.g., 60°C, 40°C, 20°C) to construct a solubility curve.

Relevance in Drug Development and Biological Signaling

For drug development professionals, both the cerium and acetate moieties have distinct and significant biological activities. Cerium(III) acetate serves as a valuable precursor for cerium oxide nanoparticles, which have therapeutic potential.[4][12] The acetate ion is a key metabolite involved in fundamental signaling pathways.

Cerium is known for its ability to cycle between the +3 (cerous) and +4 (ceric) oxidation states.[2] This property is harnessed in cerium oxide (ceria) nanoparticles, which can function as regenerative antioxidants.[13] By mimicking the activity of endogenous antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase, ceria nanoparticles can scavenge and neutralize harmful reactive oxygen species (ROS).[13] This mechanism is being explored for treating conditions associated with oxidative stress, such as inflammation, cardiac diseases, and neurodegenerative disorders.[14]

Acetate is not an inert counter-ion; it is a crucial biomolecule at the intersection of metabolism and cellular signaling. It acts through at least two major, distinct pathways.[15]

-

G-Protein-Coupled Receptor (GPCR) Signaling: Acetate can bind to GPCRs, such as GPR43 (also known as FFAR2), which are highly expressed on immune cells.[16] Activation of this pathway can modulate inflammatory responses, making it a target of interest for inflammatory diseases.[15][16]

-

Acetyl-CoA-Dependent Signaling: Acetate is converted by the enzyme ACSS2 into acetyl-CoA in the cytoplasm and nucleus. This acetyl-CoA pool is a fundamental building block for lipid synthesis and, critically, serves as the acetyl donor for histone acetylation. This process is a key epigenetic mechanism that regulates gene transcription.[15][17]

References

- 1. Cerium(III) acetate - Wikipedia [en.wikipedia.org]

- 2. americanelements.com [americanelements.com]

- 3. Cerium Acetate [attelements.com]

- 4. Cerium(III) Acetate | CAS 206996-60-3 | High Purity Rare Earths [prochemonline.com]

- 5. researchgate.net [researchgate.net]

- 6. CERIUM(III) ACETATE HYDRATE | 17829-82-2 [chemicalbook.com]

- 7. carlroth.com [carlroth.com]

- 8. carlroth.com [carlroth.com]

- 9. Cerium Acetate at Best Price, High Purity & Quality [rarearthchemicals.com]

- 10. fountainheadpress.com [fountainheadpress.com]

- 11. scribd.com [scribd.com]

- 12. 乙酸铈 (III) 水合物 99.9% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]

- 13. Advances in Nano-Therapeutics: Spotlight on Cerium Oxide - Medical Design Briefs [medicaldesignbriefs.com]

- 14. The Use of Cerium Compounds as Antimicrobials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Acetate Revisited: A Key Biomolecule at the Nexus of Metabolism, Epigenetics, and Oncogenesis – Part 2: Acetate and ACSS2 in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Acetate attenuates inflammasome activation through GPR43-mediated Ca2+-dependent NLRP3 ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Microbiota-derived acetate activates intestinal innate immunity via the Tip60 histone acetyltransferase complex - PMC [pmc.ncbi.nlm.nih.gov]

The Intricate Pathway of Cerium(III) Acetate's Thermal Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the thermal decomposition mechanism of cerium(III) acetate (B1210297), a process pivotal for the synthesis of high-purity cerium oxide (ceria) nanoparticles. Understanding this multi-stage transformation is critical for controlling the physicochemical properties of the final product, which has significant applications in catalysis, biomedicine, and solid oxide fuel cells. This document synthesizes findings from various instrumental analyses to elucidate the decomposition pathway, intermediate products, and the influence of the surrounding atmosphere.

Overview of the Decomposition Process

The thermal decomposition of cerium(III) acetate hydrate (B1144303) (Ce(CH₃CO₂)₃·1.5H₂O) is a complex sequence of events involving dehydration, crystallization, and the breakdown of the anhydrous acetate into various intermediates before finally yielding cerium(IV) oxide (CeO₂). The process is notably sensitive to the gaseous environment, exhibiting different pathways and reaction temperatures in inert versus oxidizing atmospheres. A key feature of this process is the oxidation of cerium from the +3 to the +4 state in the final stages.[1][2][3][4]

Decomposition in an Inert Atmosphere (Helium or Argon)

In an inert atmosphere, the decomposition proceeds through several distinct, sequential steps, allowing for the isolation and characterization of intermediate products.[1][2][3][4][5][6] The process begins with the loss of water molecules, followed by the decomposition of the anhydrous acetate into cerium oxyacetates and an oxycarbonate, and ultimately concludes with the formation of ceria.

Quantitative Thermal Analysis Data

The following table summarizes the key thermal events observed during the decomposition of cerium(III) acetate hydrate in an inert atmosphere, as determined by thermogravimetric (TG) and differential thermal analysis (DTA).

| Temperature Range (°C) | Mass Loss (%) | Thermal Event | Evolved Gas Species | Proposed Reaction/Transformation |

| 70 - 160 | ~8.0 | Endothermic | H₂O | Dehydration: Ce(CH₃CO₂)₃·1.5H₂O → Ce(CH₃CO₂)₃ + 1.5H₂O |

| 190 - 220 | ~0 | Exothermic | - | Crystallization of amorphous Ce(CH₃CO₂)₃ |

| 300 - 400 | Varies | Endothermic | (CH₃)₂CO, CO₂ | Decomposition to oxyacetate: 2Ce(CH₃CO₂)₃ → Ce₂O(CH₃CO₂)₄ + (CH₃)₂CO + CO |

| 400 - 500 | Varies | Endothermic | (CH₃)₂CO, CO₂ | Decomposition to dioxyacetate: Ce₂O(CH₃CO₂)₄ → Ce₂O₂(CH₃CO₂)₂ + (CH₃)₂CO |

| 500 - 600 | Varies | Endothermic | CO, CO₂ | Decomposition to oxycarbonate: Ce₂O₂(CH₃CO₂)₂ → Ce₂O₂CO₃ + (CH₃)₂CO |

| 600 - 800 | Varies | Exothermic | CO | Final decomposition to ceria: Ce₂O₂CO₃ → 2CeO₂ + CO |

Note: The exact temperatures and mass losses can vary depending on experimental conditions such as heating rate.

Proposed Decomposition Pathway

The multi-step decomposition in an inert atmosphere can be visualized as a sequential transformation of cerium-containing species.

Decomposition in an Oxidizing Atmosphere (Dry Air)

In the presence of oxygen, the thermal decomposition of cerium(III) acetate is significantly altered, becoming more rapid and exothermic. The process is completed at a much lower temperature compared to decomposition in an inert atmosphere.[1][5]

Quantitative Thermal Analysis Data

| Temperature Range (°C) | Mass Loss (%) | Thermal Event | Evolved Gas Species | Proposed Reaction/Transformation |

| 70 - 160 | ~8.0 | Endothermic | H₂O | Dehydration: Ce(CH₃CO₂)₃·1.5H₂O → Ce(CH₃CO₂)₃ + 1.5H₂O |

| 250 - 330 | ~45.0 | Strongly Exothermic | CO₂, H₂O | Oxidative Decomposition: Ce(CH₃CO₂)₃ + O₂ → CeO₂ + CO₂ + H₂O |

Proposed Decomposition Pathway

The decomposition in air is a more direct and highly exothermic process, bypassing many of the intermediate steps observed in an inert environment.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. research.itu.edu.tr [research.itu.edu.tr]

- 6. Thermal Decomposition of Cerium(III) Acetate Hydrate by a Three-dimensional Thermal Analysis [jstage.jst.go.jp]

Unraveling the Structure of Cerium(III) Acetate: A Technical Guide

Anhydrous cerium(III) acetate (B1210297), in its crystalline form, remains an elusive target for structural chemists. While its synthesis is achievable, obtaining single crystals suitable for detailed X-ray diffraction analysis has proven challenging. Thermal dehydration of cerium(III) acetate hydrates typically yields an amorphous anhydrous product, which only crystallizes at higher temperatures, complicating the growth of well-ordered single crystals. Consequently, a definitive crystal structure for anhydrous cerium(III) acetate is not present in the current scientific literature.

This technical guide, intended for researchers, scientists, and professionals in drug development, delves into the established crystal structures of the hydrated forms of cerium(III) acetate: catena-poly[[aqua-tris(acetato)-cerium(III)]-μ-acetato], [Ce(CH₃COO)₃(H₂O)]n, and catena-poly[[diaqua-hexa(acetato)-di-cerium(III)]-μ-aqua], [Ce₂(CH₃COO)₆(H₂O)₂]n·H₂O. These structures provide critical insights into the coordination chemistry of the cerium(III) ion with acetate ligands.

Crystal Structures of Hydrated Cerium(III) Acetates

The crystal structures of two key hydrated cerium(III) acetate complexes have been determined and are cataloged in the Cambridge Structural Database (CSD).[1][2] These structures reveal the intricate coordination environments of the cerium(III) ion and the bridging nature of the acetate ligands.

catena-poly[[aqua-tris(acetato)-cerium(III)]-μ-acetato] [Ce(CH₃COO)₃(H₂O)]n

This compound exists as a one-dimensional coordination polymer. The cerium(III) ions are linked by bridging acetate anions to form chains. These chains are further interconnected through hydrogen bonding involving the coordinated water molecules and acetate anions.[1][2]

Table 1: Crystallographic Data for [Ce(CH₃COO)₃(H₂O)]n

| Parameter | Value |

| CSD Identifier | CEACET, CEACET01 |

| Empirical Formula | C₆H₁₁CeO₇ |

| Formula Weight | 335.28 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.33(2) |

| b (Å) | 10.02(2) |

| c (Å) | 14.88(3) |

| β (°) | 118.5(3) |

| Volume (ų) | 1090 |

| Z | 4 |

| Density (calculated) (g/cm³) | 2.04 |

Data sourced from the Cambridge Structural Database, based on studies by Sadikov et al. (1967) and Junk et al. (1999).[1][2]

catena-poly[[diaqua-hexa(acetato)-di-cerium(III)]-μ-aqua] [Ce₂(CH₃COO)₆(H₂O)₂]n·H₂O

This structure is characterized by layers of cerium acetate units. These layers are then bridged into a three-dimensional framework by hydrogen bonds involving both coordinated and solvate water molecules with the acetate anions.[1][2]

Table 2: Crystallographic Data for [Ce₂(CH₃COO)₆(H₂O)₂]n·H₂O

| Parameter | Value |

| CSD Identifier | XECKEV |

| Empirical Formula | C₁₂H₂₄Ce₂O₁₅ |

| Formula Weight | 724.56 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.891(5) |

| b (Å) | 10.033(4) |

| c (Å) | 14.886(8) |

| α (°) | 80.59(4) |

| β (°) | 83.21(4) |

| γ (°) | 71.74(4) |

| Volume (ų) | 1234.3 |

| Z | 2 |

| Density (calculated) (g/cm³) | 1.950 |

Data sourced from the Cambridge Structural Database, based on a study by Junk et al. (1999).[1]

Experimental Protocols

Detailed experimental protocols for the synthesis of single crystals of the hydrated cerium(III) acetates are not extensively detailed in the cited literature. However, a general methodology can be inferred from standard practices for the crystallization of lanthanide carboxylates.

Synthesis of Hydrated Cerium(III) Acetate Crystals

A plausible method for the synthesis of single crystals of hydrated cerium(III) acetates involves the slow evaporation of a solution of a cerium(III) salt in a carboxylic acid medium.

Materials:

-

Cerium(III) salt (e.g., cerium(III) nitrate (B79036) hexahydrate, Ce(NO₃)₃·6H₂O)

-

Acetic acid (glacial)

-

Deionized water

-

Ethanol (B145695) (optional, for washing)

Procedure:

-

Dissolve the cerium(III) salt in a minimal amount of deionized water.

-

Add an excess of glacial acetic acid to the solution.

-

Gently heat the solution to ensure complete dissolution.

-

Allow the solution to cool slowly to room temperature.

-

Leave the solution undisturbed in a loosely covered container to allow for slow evaporation of the solvent.

-

Single crystals are expected to form over a period of several days to weeks.

-

Once suitable crystals have formed, they should be carefully isolated from the mother liquor and washed with a small amount of a suitable solvent like ethanol to remove any surface impurities.

-

The crystals should then be dried under ambient conditions.

Characterization: The obtained crystals should be characterized by single-crystal X-ray diffraction to determine their crystal structure.

Visualizations

Experimental Workflow for Synthesis and Characterization

The following diagram illustrates a general workflow for the synthesis and structural determination of hydrated cerium(III) acetate crystals.

Coordination Environment in Hydrated Cerium(III) Acetate

The following diagram depicts a simplified representation of the coordination environment around a cerium(III) ion in a hydrated cerium acetate structure, highlighting the interaction with acetate and water ligands.

References

A Technical Guide to the Synthesis of Ceria Nanoparticles Using Cerium(III) Acetate as a Precursor

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Cerium oxide (ceria, CeO₂) nanoparticles are materials of significant scientific interest due to their unique redox properties, which stem from the facile cycling between Ce³⁺ and Ce⁴⁺ oxidation states. These properties make them valuable in catalysis, biomedical applications as antioxidant and radical scavengers, and drug delivery systems. The choice of precursor is critical in nanoparticle synthesis as it dictates the physicochemical properties of the final product. Cerium(III) acetate (B1210297) is an effective and commonly utilized precursor for producing ceria nanoparticles with controlled size, morphology, and high surface area. This guide provides an in-depth overview of various synthesis methodologies employing cerium(III) acetate, detailed experimental protocols, and a summary of key quantitative data.

Synthesis Methodologies

Cerium(III) acetate serves as a versatile precursor for a range of synthesis techniques, each offering distinct advantages in controlling the final nanoparticle characteristics. The primary methods include thermal decomposition, sol-gel synthesis, hydrothermal treatment, and flame spray pyrolysis.

-

Thermal Decomposition: This method involves heating cerium(III) acetate, often in the presence of a high-boiling point solvent and capping agents, to induce its decomposition into ceria nanoparticles.[1] The process offers good control over particle size and composition.[1] The decomposition of cerium(III) acetate hydrate (B1144303) in an inert atmosphere proceeds through several intermediate stages, including anhydrous cerium acetate, cerium oxy-acetates, and cerium oxy-carbonate, before finally yielding cerium oxide.[2]

-

Sol-Gel Synthesis: The sol-gel process is a wet-chemical technique used to produce solid materials from small molecules. When using cerium(III) acetate, the precursor is typically dissolved in a solvent (e.g., water or alcohol) and subjected to hydrolysis and polycondensation reactions.[3][4] The addition of stabilizers or chelating agents helps to control the hydrolysis rate and prevent uncontrolled precipitation, leading to mesoporous structures with narrow pore size distributions.[3][5]

-

Hydrothermal Synthesis: This method involves a chemical reaction in an aqueous solution above ambient temperature and pressure. Using cerium(III) acetate as a precursor in hydrothermal synthesis can yield cubic-structured ceria nanostructures.[6] The size and crystallinity of the resulting nanoparticles can be further modified by post-synthesis thermal treatments.[6]

-

Flame Spray Pyrolysis (FSP): FSP is a gas-phase technique capable of producing highly crystalline nanoparticles at a large scale. A solution of cerium(III) acetate in a suitable solvent, such as acetic acid, is sprayed into a high-temperature flame, where the precursor rapidly decomposes to form ceria nanoparticles.[7] This method can produce powders with very high specific surface areas.[7]

Quantitative Data Summary

The choice of synthesis method and its associated parameters significantly impacts the properties of the ceria nanoparticles produced from a cerium(III) acetate precursor. The following tables summarize key quantitative data from various studies.

| Synthesis Method | Precursor(s) | Key Parameters | Particle/Crystallite Size | Specific Surface Area (SSA) | Reference |

| Hydrothermal | Cerium(III) Acetate | Post-synthesis calcination at 500 °C and 1000 °C for 2h. | 10–15 nm (initial), 17.7 nm (500 °C), 53.6 nm (1000 °C) | Not Reported | [6] |

| Sol-Gel | Cerium(III) Acetate | Stabilizers: DMOA, MEA, TEAH. Calcination at 500 °C. | 5–20 nm | Not Reported | [3][4] |

| Flame Spray Pyrolysis | Cerium(III) Acetate Hydrate | 0.15 M solution in acetic acid/iso-octane/2-butanol. | 5.9 nm (average) | 101–240 m²/g | [7] |

| Ozone-mediated* | Cerium(III) Nitrate (B79036) + Lithium Acetate | 30 min reaction in ethanol (B145695). | 2.3 nm -> 1.8 nm (with increasing acetate) | Not Reported | [8] |

*Note: The ozone-mediated method uses cerium nitrate as the primary precursor, but the addition of lithium acetate is critical to the synthesis, highlighting the important role of the acetate ligand in accelerating the reaction and controlling particle size.[8][9] The reaction yield increased from approximately 10% to over 90% with the addition of acetate.[10]

Detailed Experimental Protocols

Protocol 1: Thermal Decomposition Synthesis of Ceria Nanoparticles

This protocol is adapted from the thermal decomposition of cerium(III) acetate hydrate in a high-boiling point organic solvent.[1] This method allows for excellent control over nanoparticle size.

Materials:

-

Cerium(III) acetate hydrate (Ce(CH₃COO)₃ · xH₂O)

-

Trioctylamine (Solvent)

-

Oleic acid (Surfactant/Capping Agent)

-

Ethanol and Hexane (B92381) (Purification Solvents)

-

Three-neck flask, condenser, thermocouple, magnetic stirrer, Schlenk line

Procedure:

-

Preparation of Reaction Mixture: In a three-neck flask, combine 2 mmol of cerium(III) acetate hydrate, 6 mmol of oleic acid, and 20 mL of trioctylamine.[1]

-

Degassing: Connect the flask to a Schlenk line. Heat the mixture to 120 °C under vacuum for 30 minutes with vigorous stirring to remove water and dissolved oxygen.[1]

-

Inert Atmosphere: Switch the system to an inert atmosphere (Argon or Nitrogen).[1]

-

Nanoparticle Synthesis: Rapidly increase the temperature to 300-320 °C and maintain for 2 hours under a continuous flow of inert gas and constant stirring. A color change indicates nanoparticle formation.[1] For CeO₂ synthesis, this step would be modified to be performed in the presence of an oxidizing agent or air.

-

Cooling and Precipitation: After 2 hours, stop heating and allow the mixture to cool to room temperature. Add an excess of ethanol to precipitate the nanoparticles.[1]

-

Purification: Centrifuge the mixture at high speed (e.g., 8000 rpm for 10 minutes) to pellet the nanoparticles. Discard the supernatant.[1]

-

Washing: Redisperse the nanoparticle pellet in hexane. Repeat the process of precipitation with ethanol and redispersion in hexane at least three times to remove unreacted precursors and excess surfactant.[1]

-

Final Product: After the final wash, disperse the purified nanoparticles in a nonpolar solvent like hexane or toluene (B28343) for storage.[1]

Protocol 2: Sol-Gel Synthesis of Mesoporous Ceria Nanoparticles

This protocol is based on the sol-gel method described for producing mesoporous ceria.[3][4]

Materials:

-

Cerium(III) acetate

-

Deionized water

-

Ethanol

-

Stabilizer (e.g., Dimethyloctylamine - DMOA)

-

Beakers, magnetic stirrer, oven, furnace

Procedure:

-

Precursor Solution: Prepare a 0.05 M solution by dissolving cerium(III) acetate in deionized water.[3]

-

Sol Formation: While stirring, add ethanol (in a 10:1 volume ratio of H₂O to C₂H₅OH) and a stabilizer. The molar ratio of stabilizer to cerium should be 1.[3]

-

Reaction: Carry out the procedure at 80 °C with constant stirring.[3]

-

Gel Formation: Evaporate the solvents from the sol at 90 °C until the mixture thickens into a gel.[3]

-

Drying: Dry the resulting xerogel in an oven at 100 °C for 12 hours.[3]

-

Calcination: Calcine the dried powder in a furnace stepwise at 500 °C for 4 hours to obtain the final mesoporous ceria nanoparticles.[3]

Visualized Workflows and Pathways

General Synthesis Workflow

The diagram below illustrates a generalized workflow for the synthesis of ceria nanoparticles starting from a cerium(III) acetate precursor, followed by purification and characterization.

Caption: Generalized workflow for ceria nanoparticle synthesis.

Thermal Decomposition Pathway of Cerium(III) Acetate

The thermal decomposition of cerium(III) acetate hydrate to cerium(IV) oxide in an inert atmosphere is a multi-step process involving several key intermediates.[2]

Caption: Thermal decomposition pathway of cerium(III) acetate.[2]

Logical Role of Acetate in Ozone-Mediated Synthesis

In ozone-mediated synthesis, the acetate ion plays a crucial role as a base catalyst, accelerating the formation of Ce-O-Ce bonds and thus increasing the reaction yield and controlling particle size.[8]

Caption: Role of acetate in ozone-mediated ceria synthesis.[8]

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. d-nb.info [d-nb.info]

- 4. researchgate.net [researchgate.net]

- 5. Mesoporous nanoscale ceria: synthesis from cerium (III) acetylacetonate and mechanism | Semantic Scholar [semanticscholar.org]

- 6. Synthesis of Cerium Oxide Nanoparticles Using Various Methods: Implications for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Research Collection | ETH Library [research-collection.ethz.ch]

- 8. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 9. Mechanistic insights into the acetate-accelerated synthesis of crystalline ceria nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanistic insights into the acetate-accelerated synthesis of crystalline ceria nanoparticles - RSC Advances (RSC Publishing) [pubs.rsc.org]

Coordination Chemistry of Cerium(III) with Acetate Ligands: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cerium, the most abundant of the rare earth elements, exhibits a rich and diverse coordination chemistry. In its trivalent state (Ce(III)), it readily forms complexes with a variety of ligands, with carboxylates, such as acetate (B1210297), being of significant interest. The interaction between the Ce(III) ion and acetate ligands is fundamental to understanding the behavior of this lanthanide in various applications, including catalysis, materials science, and potentially in biological systems. This technical guide provides an in-depth exploration of the coordination chemistry of cerium(III) with acetate ligands, focusing on synthesis, structure, spectroscopic properties, and solution behavior.

Synthesis of Cerium(III) Acetate Complexes

Cerium(III) acetate is typically synthesized as a hydrated salt, most commonly as cerium(III) acetate sesquihydrate (Ce(CH₃COO)₃·1.5H₂O). A common synthetic route involves the reaction of cerium(III) carbonate with acetic acid.[1]

Experimental Protocol: Synthesis of Cerium(III) Acetate Hydrate (B1144303)

Materials:

-

Cerium(III) carbonate (Ce₂(CO₃)₃·xH₂O)

-

50% Acetic acid (CH₃COOH) solution

-

Deionized water

Procedure:

-

In a fume hood, slowly add cerium(III) carbonate to a stirred 50% acetic acid solution. The addition should be gradual to control the effervescence of carbon dioxide.

-

Continue stirring the mixture until the cerium(III) carbonate has completely dissolved, resulting in a clear solution. The reaction is as follows: Ce₂(CO₃)₃ + 6CH₃COOH → 2Ce(CH₃COO)₃ + 3H₂O + 3CO₂

-

Gently heat the solution to concentrate it and promote crystallization.

-

Allow the solution to cool to room temperature, followed by further cooling in an ice bath to maximize crystal precipitation.

-

Collect the resulting white, crystalline cerium(III) acetate hydrate by vacuum filtration.

-

Wash the crystals with a small amount of cold deionized water and then with a suitable organic solvent like ethanol (B145695) to facilitate drying.

-

Dry the product in a desiccator over a suitable drying agent or in a vacuum oven at a low temperature to avoid decomposition.

A workflow for a typical synthesis is presented below.

Structural Characteristics and Coordination Modes

The coordination of acetate ligands to the Ce(III) ion can occur in several modes, including monodentate, bidentate chelating, and bridging fashions. The specific coordination mode is influenced by factors such as the solvent, the presence of other ligands, and the stoichiometry of the complex.

Table 1: Selected Bond Lengths in Poly[μ₃-acetato-diaqua-μ₃-sulfato-cerium(III)] [2]

| Bond | Length (Å) |

| Ce-O(acetate) | 2.4385(10) - 2.6518(10) |

| C-O(acetate) | ~1.25 |

Note: The near-equal C-O bond distances in the acetate ligand suggest delocalization of the negative charge.

The various coordination modes of the acetate ligand are depicted below.

Solution Chemistry and Stability

In aqueous solution, the coordination of acetate to Ce(III) is a stepwise process, forming complexes of the general formula [Ce(CH₃COO)ₙ]³⁻ⁿ⁺. The stability of these complexes can be quantified by their stepwise and overall stability constants (Kₙ and βₙ, respectively). These constants are typically determined by potentiometric titration.

Table 2: Hydrolysis Constants for the Cerium(III) Ion at 298 K

| Equilibrium Reaction | log K | Reference |

| Ce³⁺ + H₂O ⇌ CeOH²⁺ + H⁺ | -8.31 ± 0.03 | [3] |

| 2Ce³⁺ + 2H₂O ⇌ Ce₂(OH)₂⁴⁺ + 2H⁺ | -16.0 ± 0.2 | [3] |

| 3Ce³⁺ + 5H₂O ⇌ Ce₃(OH)₅⁴⁺ + 5H⁺ | -34.6 ± 0.3 | [3] |

| Ce(OH)₃(s) + 3H⁺ ⇌ Ce³⁺ + 3H₂O | 18.5 ± 0.5 | [3] |

Note: Understanding the hydrolysis of the Ce(III) aquo ion is crucial for accurately determining the stability constants of its acetate complexes.

Experimental Protocol: Potentiometric Titration for Stability Constant Determination

Equipment:

-

pH meter with a glass electrode

-

Constant temperature bath

-

Burette

-

Titration vessel

Solutions:

-

Standardized solution of a strong acid (e.g., HClO₄)

-

Standardized solution of a strong base (e.g., NaOH)

-

Solution of cerium(III) perchlorate (B79767) or nitrate (B79036) of known concentration

-

Solution of sodium acetate of known concentration

-

Inert electrolyte solution to maintain constant ionic strength (e.g., NaClO₄)

Procedure:

-

Calibrate the pH electrode using standard buffer solutions at the desired temperature.

-

Perform a series of titrations: a. Titration of the strong acid with the strong base. b. Titration of a mixture of the strong acid and the acetate solution with the strong base. c. Titration of a mixture of the strong acid, acetate solution, and cerium(III) salt solution with the strong base.

-

Record the pH as a function of the volume of base added for each titration.

-

Calculate the average number of ligands bound per metal ion (n̄) and the free ligand concentration ([L]) from the titration data.

-

Plot n̄ versus pL (-log[L]) to obtain the formation curve.

-

Determine the stepwise stability constants (Kₙ) from the formation curve using computational methods.

The logical flow of determining stability constants is outlined below.

Spectroscopic Properties

UV-Visible Absorption Spectroscopy

The Ce(III) ion exhibits characteristic absorption bands in the ultraviolet region due to 4f → 5d electronic transitions. The positions and intensities of these bands are sensitive to the coordination environment of the cerium ion. In aqueous solution, the hydrated Ce(III) ion shows absorption maxima around 200, 212, 222, 240, and 253 nm.[6] Upon complexation with acetate, changes in the absorption spectrum are observed, which can be used to study the complex formation.[5]

Table 3: UV-Vis Absorption Data for Ce(III) Species

| Species | λₘₐₓ (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Reference(s) |

| [Ce(H₂O)ₙ]³⁺ in aqueous solution | 200, 212, 222, 240, 253 | Not specified in the references | [6] |

| Ce(III) in ethanolic nitrate solution | 265 | Not specified in the references | [3] |

Luminescence Spectroscopy

The aquated Ce(III) ion exhibits luminescence with a relatively short lifetime. However, the luminescence of Ce(III) is often quenched upon complexation with carboxylate ligands.[5] In the case of acetate, a weak emission is observed which is much shorter-lived than that of the aquo ion.[5] This quenching is attributed to a non-emissive metal-to-ligand charge transfer state.[5] While some specialized cerium(III) complexes can have high photoluminescence quantum yields (up to 95%), the simple acetate complex is a weak emitter.[1][7]

Table 4: Luminescence Properties of Ce(III) Species

| Species | Emission λₘₐₓ (nm) | Lifetime (ns) | Quantum Yield (Φ) | Reference(s) |

| [Ce(H₂O)ₙ]³⁺ in aqueous solution | ~350 | ~40-48 | ~1.0 | [5] |

| 1:1 Ce(III)-acetate complex | Similar to aquo ion | Much shorter | Weak | [5] |

| Specialized Ce(III) complex (Ce-2) | Blue emission | 52.0 | 0.95 | [1] |

Vibrational Spectroscopy (FTIR and Raman)

Infrared and Raman spectroscopy are powerful tools for probing the coordination of the acetate ligand. The positions of the symmetric (νₛ(COO⁻)) and asymmetric (νₐₛ(COO⁻)) carboxylate stretching vibrations are particularly informative. The separation between these two bands (Δν = νₐₛ - νₛ) can be used to infer the coordination mode of the acetate group.

Table 5: General Vibrational Frequencies for Acetate Coordination Modes

| Coordination Mode | νₐₛ(COO⁻) (cm⁻¹) | νₛ(COO⁻) (cm⁻¹) | Δν (cm⁻¹) |

| Ionic (free acetate) | ~1560 | ~1415 | ~145 |

| Monodentate | >1560 | <1415 | >145 |

| Bidentate Chelating | <1560 | >1415 | <145 |

| Bridging | ~1560 | >1415 | ~145 |

Note: These are general ranges and the exact values can vary depending on the specific complex.

Thermal Decomposition

Cerium(III) acetate hydrate undergoes a multi-step thermal decomposition process, ultimately yielding cerium(IV) oxide (CeO₂). The decomposition pathway involves dehydration followed by the decomposition of the anhydrous acetate through several intermediate species.

The typical decomposition sequence is as follows:

-

Dehydration: The hydrated salt loses its water molecules to form amorphous anhydrous cerium(III) acetate.

-

Crystallization: The amorphous anhydrous acetate crystallizes.

-

Decomposition to Oxyacetates: The anhydrous acetate decomposes to form cerium oxyacetates, such as Ce₂O(CH₃COO)₄ and Ce₂O₂(CH₃COO)₂.

-

Decomposition to Oxycarbonate: Further decomposition leads to the formation of cerium oxycarbonate (Ce₂O₂CO₃).

-

Final Oxidation: The oxycarbonate decomposes and oxidizes to form the final product, cerium(IV) oxide (CeO₂).

Conclusion

The coordination chemistry of cerium(III) with acetate ligands is characterized by a variety of coordination modes and the formation of stepwise complexes in solution. While the synthesis and thermal decomposition of cerium(III) acetate are well-documented, a more complete quantitative understanding, particularly regarding the stepwise stability constants and a definitive crystal structure of the simple hydrate, would be beneficial for the scientific community. The spectroscopic properties, especially the weak luminescence of the acetate complexes, provide insights into the electronic interactions between the Ce(III) ion and the carboxylate group. This technical guide serves as a comprehensive resource for researchers and professionals working with cerium and its coordination compounds.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Crystal structure of poly[μ3-acetato-diaqua-μ3-sulfato-cerium(III)]: serendipitous synthesis of a layered coordination polymer exhibiting interlayer O—H⋯O hydrogen bonding - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 2024.sci-hub.se [2024.sci-hub.se]

- 5. researchgate.net [researchgate.net]

- 6. ccspublishing.org.cn [ccspublishing.org.cn]

- 7. researchgate.net [researchgate.net]

The Aqueous Hydrolysis of Cerium(III) Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis of cerium(III) acetate (B1210297) in aqueous solutions. Cerium compounds are of increasing interest in various fields, including catalysis, ceramics, and pharmaceuticals, making a thorough understanding of their aqueous behavior crucial. This document outlines the fundamental principles of cerium(III) hydrolysis, the role of the acetate ligand, relevant quantitative data, and detailed experimental protocols for characterization.

Introduction to Cerium(III) Acetate Hydrolysis

Cerium(III) acetate, with the chemical formula Ce(CH₃COO)₃, is a water-soluble cerium salt.[1] When dissolved in water, the cerium(III) ion (Ce³⁺) undergoes hydrolysis, a reaction with water molecules that is highly dependent on the solution's pH. This process involves the formation of various hydroxo species, which can further polymerize and ultimately lead to the precipitation of cerium(III) hydroxide (B78521). The presence of acetate ions in the solution adds a layer of complexity, as they can form complexes with the cerium(III) ion, influencing its reactivity and hydrolysis pathway.

Aqueous Speciation of Cerium(III)

The hydrolysis of the aquated cerium(III) ion, [Ce(H₂O)ₙ]³⁺, proceeds through a series of equilibria where water molecules are deprotonated to form hydroxide ligands. The primary hydrolysis products include mononuclear and polynuclear species.

Cerium(III) Hydrolysis Equilibria

The key equilibrium reactions for the hydrolysis of the Ce³⁺ ion at 298 K and infinite dilution are summarized in Table 1.[2] These constants are fundamental to predicting the speciation of cerium(III) in aqueous solutions in the absence of other coordinating ligands.

Table 1: Equilibrium Constants for Cerium(III) Hydrolysis [2]

| Equilibrium Reaction | log K (T = 298 K, I = 0) |

| Ce³⁺ + H₂O ⇌ CeOH²⁺ + H⁺ | -8.31 ± 0.03 |

| 2Ce³⁺ + 2H₂O ⇌ Ce₂(OH)₂⁴⁺ + 2H⁺ | -16.0 ± 0.2 |

| 3Ce³⁺ + 5H₂O ⇌ Ce₃(OH)₅⁴⁺ + 5H⁺ | -34.6 ± 0.3 |

| Ce(OH)₃(s) + 3H⁺ ⇌ Ce³⁺ + 3H₂O | 18.5 ± 0.5 |

| Ce(OH)₃(s) ⇌ Ce³⁺ + 3OH⁻ | -22.1 ± 0.9 |

Data from Baes and Mesmer (1976) and Brown and Ekberg (2016) as compiled in NECTAR COST action.

The Role of the Acetate Ligand

In a solution of cerium(III) acetate, the acetate ions (CH₃COO⁻) compete with water and hydroxide ions to coordinate with the Ce³⁺ center. Spectroscopic evidence, such as shifts in ¹H NMR spectra, confirms the formation of cerium(III)-acetate complexes in aqueous solution.[3] The coordination can be monodentate or bidentate. This complexation can affect the hydrolysis process by altering the charge and reactivity of the cerium species. The formation of mixed-ligand complexes, containing both hydroxide and acetate ions, is also possible.

Hydrolysis Pathway of Cerium(III) Acetate

The precise, step-by-step hydrolysis pathway of cerium(III) acetate has not been fully elucidated in a single comprehensive study. However, based on the known behavior of lanthanide ions and the principles of coordination chemistry, a logical sequence of events can be proposed.

The process begins with the dissolution of cerium(III) acetate hydrate, leading to the formation of aquated cerium(III) ions and acetate complexes. As the pH of the solution increases, either through the addition of a base or by other means, the aquated species undergo hydrolysis. This involves the stepwise replacement of coordinated water molecules and potentially acetate ligands by hydroxide ions. This can lead to the formation of soluble oligo-nuclear hydroxo-bridged clusters, which may eventually grow to a critical size and precipitate as cerium(III) hydroxide, Ce(OH)₃.

Caption: Proposed pathway for cerium(III) acetate hydrolysis.

Experimental Protocols for Studying Hydrolysis

A variety of analytical techniques can be employed to investigate the hydrolysis of cerium(III) acetate. The following sections outline the general methodologies for key experiments.

Potentiometric Titration for Stability and Hydrolysis Constants

Potentiometric titration is a powerful technique for determining the stability constants of metal-ligand complexes and the pKa values of metal-aqua ions.

Objective: To determine the formation constants of cerium(III)-acetate complexes and the hydrolysis constants of the cerium(III) aqua- and acetate-complexes.

Methodology:

-

Solution Preparation:

-

Prepare a stock solution of cerium(III) perchlorate (B79767) or nitrate (B79036) of known concentration. Perchlorate is often preferred as it is a weakly coordinating anion.

-

Prepare a stock solution of sodium acetate of known concentration.

-

Prepare a standardized, carbonate-free solution of a strong base (e.g., NaOH).

-

Prepare a solution of a strong acid (e.g., HClO₄ or HNO₃) of known concentration.

-

-

Titration Setup:

-

Use a thermostatted titration vessel to maintain a constant temperature (e.g., 298 K).

-

Calibrate a glass electrode and a reference electrode (e.g., Ag/AgCl) using standard buffer solutions.

-

Place a known volume and concentration of cerium(III) salt and sodium acetate in the vessel. The ionic strength should be kept constant using a background electrolyte like NaClO₄.

-

-

Titration Procedure:

-

Titrate the solution with the standardized strong base.

-

Record the pH (or electrode potential) after each addition of the titrant, allowing the system to reach equilibrium.

-

-

Data Analysis:

-

The collected data (volume of titrant vs. pH) is analyzed using specialized software (e.g., HYPERQUAD) to refine a model of the species present in solution and to calculate their formation/hydrolysis constants.

-

Caption: Workflow for potentiometric titration experiments.

UV-Visible Spectrophotometry

UV-Vis spectrophotometry can be used to study the complexation of cerium(III) with acetate and to monitor changes in the cerium species as a function of pH. The Ce³⁺ ion has characteristic absorption bands in the UV region arising from 4f-5d transitions.[4]

Objective: To observe the formation of cerium(III)-acetate complexes and to monitor the hydrolysis process.

Methodology:

-

Solution Preparation: Prepare a series of solutions with a constant concentration of cerium(III) and varying concentrations of acetate, and another series with constant cerium(III) and acetate concentrations but varying pH.

-

Spectral Acquisition: Record the UV-Vis absorption spectrum (typically 200-400 nm) for each solution using a spectrophotometer.

-

Data Analysis:

-

Changes in the position and intensity of the Ce³⁺ absorption bands upon addition of acetate can be used to determine the stoichiometry and stability constants of the formed complexes (e.g., using Job's plot or mole-ratio method).

-

Changes in the spectra as a function of pH can indicate the formation of different hydroxo species.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the coordination environment of metal ions in solution.

Objective: To gain insight into the structure and dynamics of cerium(III)-acetate complexes.

Methodology:

-

Sample Preparation: Prepare solutions of sodium acetate in D₂O in the absence and presence of varying concentrations of a Ce(III) salt.

-

Spectral Acquisition: Acquire ¹H and ¹³C NMR spectra of the solutions.

-

Data Analysis: The paramagnetic Ce³⁺ ion will induce shifts and broadening in the NMR signals of the acetate protons and carbons.[3] The magnitude of these changes provides information about the proximity of the acetate ligand to the metal center and the dynamics of complex formation and dissociation.

Conclusion

The hydrolysis of cerium(III) acetate in aqueous solution is a complex process governed by pH and the formation of both hydroxo and acetate complexes. While the fundamental hydrolysis constants for the aquated Ce³⁺ ion are well-established, the specific influence of the acetate ligand on the hydrolysis pathway and kinetics requires further investigation. The experimental protocols outlined in this guide provide a framework for researchers to probe the speciation and reactivity of cerium(III) acetate in aqueous environments, which is essential for its application in various scientific and industrial fields.

References

Safety and Handling of Cerium(III) Acetate Powder: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and toxicological profile of cerium(III) acetate (B1210297) powder. The information is intended to support risk assessment and ensure safe laboratory practices for professionals working with this compound.

Chemical and Physical Properties

Cerium(III) acetate, with the chemical formula Ce(CH₃COO)₃, is a white crystalline powder.[1][2] It is soluble in water and ethanol (B145695) in its anhydrous form. The hydrated form is insoluble in ethanol.[1] Key physical and chemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of Cerium(III) Acetate

| Property | Value | References |

| Chemical Formula | Ce(CH₃COO)₃ | [1][2] |

| Molar Mass | 317.26 g/mol (anhydrous) | [1] |

| Appearance | White powder or crystals | [1][2] |

| Melting Point | 308 °C (decomposes) | [1][3] |

| Solubility in Water | Soluble | [1][2][4] |

| Density | 2.11 g/cm³ (anhydrous) | [5] |

| Stability | Stable under normal conditions.[6] Sensitive to light.[7] | [6][7] |

Hazard Identification and Classification

Cerium(III) acetate is classified as a hazardous substance. The primary hazards are related to skin, eye, and respiratory irritation. It is also considered harmful if swallowed and is hazardous to the aquatic environment.[1][5]

Table 2: GHS Hazard Classification for Cerium(III) Acetate

| Hazard Class | Hazard Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[8][9] |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage.[8] |

| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory tract irritation) | H335: May cause respiratory irritation.[8][9] |

| Acute Toxicity (Oral) | 5 | H303: May be harmful if swallowed.[5] |

| Hazardous to the Aquatic Environment, Acute Hazard | 1 | H400: Very toxic to aquatic life.[5] |

| Hazardous to the aquatic environment, long-term hazard | 1 | H410: Very toxic to aquatic life with long lasting effects.[1] |

Toxicological Information

The toxicological profile of cerium(III) acetate is not extensively documented in publicly available literature. However, studies on other cerium compounds, particularly cerium oxide nanoparticles (CeO₂ NPs), provide insights into the potential toxic mechanisms of cerium. The toxicity of cerium compounds is often linked to the generation of reactive oxygen species (ROS) and subsequent oxidative stress.[8]

It is hypothesized that cerium ions can participate in redox cycling between Ce³⁺ and Ce⁴⁺ states, which can lead to the production of ROS. This oxidative stress can, in turn, induce cellular damage, inflammation, and apoptosis.[8]

Potential Signaling Pathways Involved in Cerium-Induced Toxicity

Based on studies of cerium oxide nanoparticles, exposure to cerium may activate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This pathway is a key regulator of cellular processes such as proliferation, differentiation, and apoptosis. The induction of ROS can lead to the phosphorylation and activation of MAPK family members, including ERK1/2, JNK, and p38, ultimately leading to apoptosis.[2]

Figure 1: Proposed signaling pathway for cerium-induced cytotoxicity.

Table 3: Summary of Toxicological Data

| Endpoint | Result | Species | Reference |

| Acute Oral Toxicity (LD50) | > 2000 mg/kg | Rat | [10] |

| Aquatic Toxicity (LC50) | 0.13 mg/L (96h) | Rainbow Trout | [11] |

| Aquatic Toxicity (EC50) | 6.9 mg/L (48h) | Daphnia magna | [11] |

Experimental Protocols

4.1. In Vitro Cytotoxicity Assessment: MTT Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Culture: Plate cells (e.g., human hepatoma SMMC-7721 cells or human lung cancer cells) in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treatment: Expose the cells to various concentrations of cerium(III) acetate dissolved in the appropriate cell culture medium for a specified duration (e.g., 24 or 48 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control.

Figure 2: Experimental workflow for the MTT assay.

4.2. Genotoxicity Assessment: Comet Assay

The comet assay, or single-cell gel electrophoresis, is used to detect DNA damage in individual cells.

-

Cell Treatment: Expose cells to cerium(III) acetate at various concentrations.

-

Cell Embedding: Mix treated cells with low-melting-point agarose (B213101) and layer onto a microscope slide pre-coated with normal melting point agarose.

-

Lysis: Immerse the slides in a lysis solution to remove cell membranes and cytoplasm, leaving the nuclear material.

-

Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

-

Electrophoresis: Subject the slides to electrophoresis, allowing the negatively charged DNA to migrate towards the anode. Damaged DNA fragments will migrate further, forming a "comet tail."

-

Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide) and visualize using a fluorescence microscope.

-

Image Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail.

Safe Handling and Storage

5.1. Engineering Controls

-

Use in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of the powder.[5][6]

-

Provide appropriate exhaust ventilation at places where dust is formed.[8]

5.2. Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[12]

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber), a lab coat, and long-sleeved clothing.[6][7][12]

-

Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with a particulate filter.[6][8]

5.3. Handling Procedures

-

Avoid contact with skin, eyes, and clothing.[13]

-

Keep away from food, drink, and animal feedingstuffs.[5]

5.4. Storage

-

Store in a cool, dry, and well-ventilated place.[8]

-

Keep the container tightly closed.[8]

-

Store away from incompatible materials such as strong oxidizing agents.[6]

-

Recommended storage temperature is between 15–25 °C.[5]

First Aid Measures

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[9]

-

Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[9]

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get immediate medical attention.[9]

-